molecular formula C15H21NOS B6898856 4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane

4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane

Cat. No.: B6898856
M. Wt: 263.4 g/mol
InChI Key: VWSSISLHVWZOKL-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane is a complex organic compound that features a benzofuran ring fused with a thiazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The thiazepane ring can be synthesized through a series of reactions involving the formation of a thiazolidine intermediate, followed by ring expansion to form the thiazepane structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, thiazolidine derivatives, and various substituted benzofuran derivatives .

Scientific Research Applications

4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The thiazepane ring may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Properties

IUPAC Name

4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-6-16(8-11-18-10-1)7-4-13-2-3-15-14(12-13)5-9-17-15/h2-3,12H,1,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSISLHVWZOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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